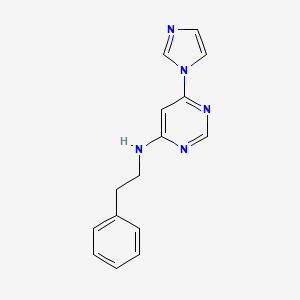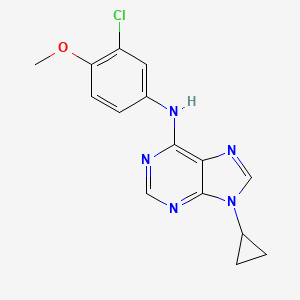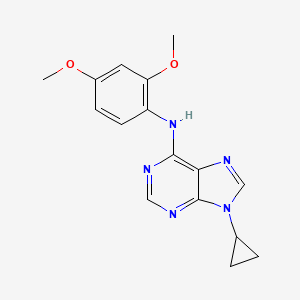![molecular formula C13H13N5O2S B6443473 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548986-37-2](/img/structure/B6443473.png)
8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a thienopyrimidinone derivative . Thienopyrimidinones are known for their potential in the treatment of inflammatory diseases .
Synthesis Analysis
Thienopyrimidinones can be synthesized through various methods. One approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with oxalyl chloride in the presence of pyridine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can also produce β-keto amides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield thienopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen
8-TPTD has been studied for its potential applications in medicinal chemistry and has been found to have a variety of potential applications. These include its use as an anti-inflammatory, an anti-cancer agent, and an inhibitor of protein kinases. 8-TPTD has also been studied for its ability to regulate gene expression and modulate signal transduction pathways. Additionally, 8-TPTD has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the nuclear factor kappa B (NF-κB) pathway.
Wirkmechanismus
References:
- El-Meligie, S. E. M., Khalil, N. A., El-Nassan, H. B., & Ibraheem, A. A. M. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Chemical Papers, 74(10), 2501–2514
- (2014). Docking study of novel antihyperlipidemic thieno[2,3-d]pyrimidine; LM-609. SpringerPlus, 3, 628
- (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d]pyrimidines. Molecules, 15(3), 352
- (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. Chemistry of Heterocyclic Compounds, 57(9), 1061–1067
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-TPTD in laboratory experiments include its relatively low cost, its availability in a variety of forms (e.g. powder, solution, or solid), and its stability in a variety of conditions (e.g. pH, temperature). Additionally, 8-TPTD has been found to be an effective inhibitor of several enzymes, which makes it useful for studying the mechanisms of enzyme inhibition. The main limitation of 8-TPTD is its relatively low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 8-TPTD are still being explored, and there are a variety of possible future directions for research. These include further studies into the mechanism of action of 8-TPTD and its ability to modulate signal transduction pathways, as well as its potential use as an anti-inflammatory, anti-cancer agent, and inhibitor of protein kinases. Additionally, further research into the biochemical and physiological effects of 8-TPTD may lead to the development of new therapeutic agents or treatments. Finally, further studies into the synthesis of 8-TPTD may lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 8-TPTD is achieved through a multi-step process involving the reaction of thiophene-2-carboxaldehyde with 1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of a catalytic amount of dimethylaminopyridine. This reaction results in the formation of a bicyclic compound with a thienopyrimidine ring system. The final product is then purified by column chromatography and recrystallized from methanol.
Eigenschaften
IUPAC Name |
8-thieno[3,2-d]pyrimidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-13(17-12(20)16-11)2-4-18(5-3-13)10-9-8(1-6-21-9)14-7-15-10/h1,6-7H,2-5H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJNMKEFVFXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)



![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)

